![molecular formula C17H27N3O3S B5365688 ethyl 5-ethyl-2-{[(4-ethyl-1-piperazinyl)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B5365688.png)
ethyl 5-ethyl-2-{[(4-ethyl-1-piperazinyl)acetyl]amino}-3-thiophenecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 5-ethyl-2-{[(4-ethyl-1-piperazinyl)acetyl]amino}-3-thiophenecarboxylate, also known as EEPAT, is a chemical compound that has been extensively studied for its potential applications in scientific research. EEPAT is a synthetic compound that belongs to the class of thiophene carboxylic acid derivatives. In
Applications De Recherche Scientifique
Ethyl 5-ethyl-2-{[(4-ethyl-1-piperazinyl)acetyl]amino}-3-thiophenecarboxylate has been extensively studied for its potential applications in scientific research. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-bacterial properties. This compound has also been investigated for its potential use as a fluorescent probe for the detection of metal ions in biological systems.
Mécanisme D'action
The mechanism of action of ethyl 5-ethyl-2-{[(4-ethyl-1-piperazinyl)acetyl]amino}-3-thiophenecarboxylate is not fully understood. However, it has been suggested that this compound may exert its anti-inflammatory and anti-tumor effects by inhibiting the activity of certain enzymes involved in the inflammatory and tumor pathways. This compound has also been shown to inhibit the growth of certain bacteria by disrupting their cell membrane.
Biochemical and Physiological Effects
This compound has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the production of certain inflammatory mediators such as prostaglandins and cytokines. This compound has also been shown to induce apoptosis in tumor cells and inhibit their growth. In addition, this compound has been shown to inhibit the growth of certain bacteria such as Staphylococcus aureus and Escherichia coli.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using ethyl 5-ethyl-2-{[(4-ethyl-1-piperazinyl)acetyl]amino}-3-thiophenecarboxylate in lab experiments include its high yield synthesis method, its low toxicity, and its potential applications in a range of scientific research areas. However, the limitations of using this compound in lab experiments include its limited solubility in water, which may limit its use in certain biological systems.
Orientations Futures
There are several future directions for research on ethyl 5-ethyl-2-{[(4-ethyl-1-piperazinyl)acetyl]amino}-3-thiophenecarboxylate. One potential area of research is the development of new synthetic methods for this compound that may improve its solubility and bioavailability. Another potential area of research is the investigation of the potential use of this compound as a fluorescent probe for the detection of metal ions in biological systems. Finally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of inflammatory diseases, tumors, and bacterial infections.
Conclusion
In conclusion, this compound is a synthetic compound that has been extensively studied for its potential applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research is needed to fully understand the potential of this compound in the field of scientific research.
Méthodes De Synthèse
The synthesis method of ethyl 5-ethyl-2-{[(4-ethyl-1-piperazinyl)acetyl]amino}-3-thiophenecarboxylate involves the reaction of 5-ethyl-2-thiophenecarboxylic acid with ethyl chloroformate and 4-ethyl-1-piperazinecarboxamide in the presence of a base such as triethylamine. The reaction takes place under reflux conditions and yields this compound as a white solid with a high yield.
Propriétés
IUPAC Name |
ethyl 5-ethyl-2-[[2-(4-ethylpiperazin-1-yl)acetyl]amino]thiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O3S/c1-4-13-11-14(17(22)23-6-3)16(24-13)18-15(21)12-20-9-7-19(5-2)8-10-20/h11H,4-10,12H2,1-3H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACAZSTUTIRIABY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(S1)NC(=O)CN2CCN(CC2)CC)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{[1-(4-nitrobenzyl)-1H-indol-3-yl]methylene}-1-phenyl-3,5-pyrazolidinedione](/img/structure/B5365608.png)
![ethyl 4-[(2-pyridinylamino)carbonyl]-1H-imidazole-5-carboxylate](/img/structure/B5365613.png)
![ethyl 3-[5-(4-methoxyphenyl)-3-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-butenoate](/img/structure/B5365614.png)

![1-[2-(2-fluoro-4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]-N-methyl-N-(pyridin-3-ylmethyl)methanamine](/img/structure/B5365625.png)
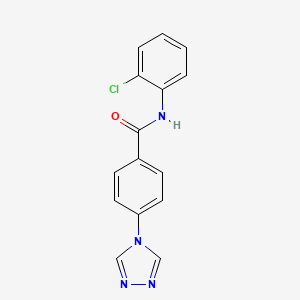
![2-({2-methoxy-4-[2-(5-nitro-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)vinyl]phenoxy}methyl)benzonitrile](/img/structure/B5365642.png)
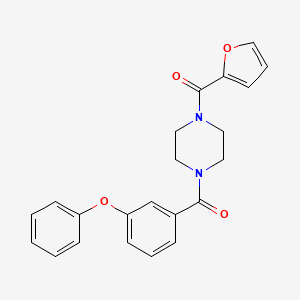
![1-{2-[7-(2,4-dichlorobenzylidene)-3-(2,4-dichlorophenyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]-2-oxoethyl}-5-(2,6-dimethylphenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B5365651.png)
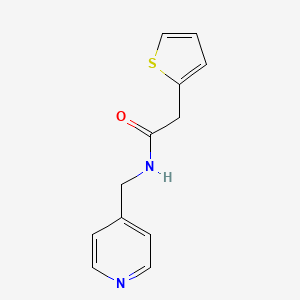
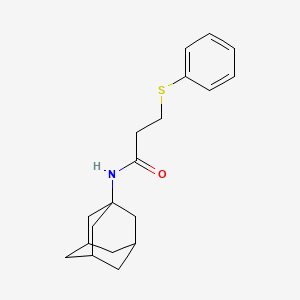
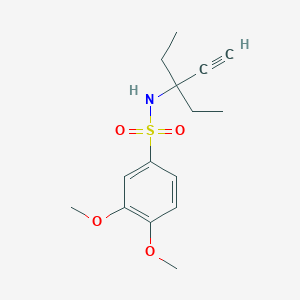
![4-[3-(methoxymethyl)pyrrolidin-1-yl]-7-(1H-pyrazol-3-ylcarbonyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine](/img/structure/B5365712.png)
![3-[{[2-(2-fluoro-5-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}(methyl)amino]-2,2-dimethylpropan-1-ol](/img/structure/B5365718.png)